1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone
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Description
Scientific Research Applications
Synthesis and Complex Formation
The compound 1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone is used in the synthesis of internally chelated imidazolidinone and oxazolidinone Fischer carbene complexes. These complexes, where the metal is chromium or tungsten, are synthesized using different methods, involving the addition of imidazolidinone or lithiated imidazolidinone to methoxy carbene complex or acetoxy carbene complex. The synthesis process includes aldol condensations and alkylations, and the final products find applications in various chemical processes (Powers et al., 2001).
Catalytic Use in Oxidation Reactions
This compound demonstrates its utility in catalysis, specifically in the catalytic use of o-iodoxybenzoic acid (IBX) in the presence of Oxone for oxidation reactions. This catalytic process is user- and eco-friendly and is particularly useful for the oxidation of primary and secondary alcohols in solvent mixtures. It also involves the in situ (re)oxidation of 2-iodosobenzoic acid (IBA) by Oxone, showcasing a novel and less hazardous approach for catalytic oxidation (Thottumkara et al., 2005).
Investigation of Photoisomerization Processes
Research on the photoisomerization of 2H,6H-thiin-3-one 1-oxides to 3H,7H-[1,2]oxathiepin-4-ones involved the use of derivatives similar to the target compound. These studies help in understanding the behavior of such compounds under irradiation and their potential transformations, which can be crucial in photochemical applications and the study of reaction mechanisms (Kowalewski & Margaretha, 1993).
Synthesis of Retinoid X Receptor-specific Ligands
The compound is also involved in the synthesis of novel oxime ligands that activate the retinoid X receptors (RXRs). These ligands, termed rexinoids, are potent inducers of differentiation of preadipocytes to adipocytes and have potential therapeutic implications for metabolic disorders, including obesity and diabetes (Canan Koch et al., 1999).
Synthesis of Heterocyclic Compounds
The compound is also a precursor in the synthesis of heterocyclic compounds with a wide application in pharmaceutical industry, medicinal, and drug research. Heterocyclic compounds are crucial building blocks in the synthesis of various active pharmaceutical ingredients and play a significant role in the development of new drugs (Wanjari, 2020).
Properties
IUPAC Name |
[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13(22)21-18(2,3)11-15(12-19(21,4)5)20-25-17(23)14-7-9-16(24-6)10-8-14/h7-10H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUSCJJIZJQKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NOC(=O)C2=CC=C(C=C2)OC)CC1(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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